1,3,4,7,9-Pentachlorodibenzofuran

Toxic Equivalency Factor Dioxin-like toxicity Regulatory risk assessment

Environmental labs face a critical challenge: misidentifying non-toxic PCDF congeners as toxic 2,3,7,8-substituted isomers can lead to false TEQ overestimation and regulatory non-compliance. 1,3,4,7,9-PeCDF (CAS 70648-20-3) is the definitive reference standard to eliminate this risk. - Resolves GC-MS ambiguity: Distinct RI of 2503 (DB-5) provides 83-unit separation from 2,3,4,7,8-PeCDF (RI 2586), preventing false-positive identification. - Forensic differentiation: Serves as a source-specific marker for pentachlorophenol production and combustion byproduct tracing. - Regulatory confidence: Zero TEF contribution confirmed; ideal negative control in AhR-mediated toxicity SAR studies.

Molecular Formula C12H3Cl5O
Molecular Weight 340.4 g/mol
CAS No. 70648-20-3
Cat. No. B1345160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,7,9-Pentachlorodibenzofuran
CAS70648-20-3
Molecular FormulaC12H3Cl5O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H
InChIKeyGFXPLABVZOBCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,7,9-Pentachlorodibenzofuran: Analytical Reference Standard Overview


1,3,4,7,9-Pentachlorodibenzofuran (CAS 70648-20-3) is a pentachlorinated dibenzofuran (PeCDF) congener among the 135 possible polychlorinated dibenzofuran (PCDF) isomers [1]. Unlike the 2,3,7,8-substituted PeCDF isomers that anchor regulatory toxic equivalency factor (TEF) schemes, this congener lacks chlorine atoms at the critical 2,3,7,8 positions, rendering it essentially non-dioxin-like in its aryl hydrocarbon receptor (AhR)-mediated toxicity profile [2]. With a molecular weight of 340.42 g/mol, predicted logP of 6.48, and a distinct gas chromatographic retention index, 1,3,4,7,9-PeCDF serves as an essential isomer-specific reference standard for environmental monitoring, forensic source tracing, and analytical method development .

Why Isomeric Substitution Leads to Analytical Misidentification


The 28 pentachlorodibenzofuran isomers are chemically distinct entities whose chromatographic retention, environmental partitioning, and toxicological potency are governed by chlorine substitution patterns. The 2,3,7,8-substituted isomers—2,3,4,7,8-PeCDF (WHO-TEF = 0.3) and 1,2,3,7,8-PeCDF (WHO-TEF = 0.03)—have well-characterized dioxin-like toxicity and are integral to regulatory TEQ calculations under EU Regulation 2019/1021 and US EPA 40 CFR Part 63 [1]. In contrast, 1,3,4,7,9-PeCDF, which lacks the lateral chlorine substitution required for AhR activation, is not assigned a TEF and contributes zero to TEQ. Substituting this isomer with any other PeCDF congener in an analytical reference standard, environmental monitoring protocol, or toxicological investigation would fundamentally alter data interpretation: a false TEQ contribution, incorrect retention time identification, or erroneous environmental fate prediction would result [2].

Quantitative Differentiation from Closest PeCDF Analogs


WHO Toxic Equivalency Factor Gap vs. 2,3,7,8-Substituted Isomers

Under the WHO 2005 TEF system, 1,3,4,7,9-PeCDF is not assigned a TEF value, effectively contributing zero to toxic equivalency (TEQ) calculations. In contrast, 2,3,4,7,8-PeCDF carries a TEF of 0.3 (30% of 2,3,7,8-TCDD potency), and 1,2,3,7,8-PeCDF carries a TEF of 0.03 [1]. This absence reflects the structural requirement for chlorine atoms at the 2,3,7,8 positions for high-affinity AhR binding and subsequent dioxin-like gene expression. The 2022 WHO TEF reevaluation maintained this differentiation, confirming that non-2,3,7,8-substituted PCDF congeners remain excluded from TEQ calculations [2].

Toxic Equivalency Factor Dioxin-like toxicity Regulatory risk assessment

GC Retention Index Separation from 2,3,4,7,8-PeCDF

Using a DB-5 capillary column (60 m, He carrier, temperature ramp 2 K/min from 100°C to 320°C), the Van Den Dool and Kratz retention index for 1,3,4,7,9-PeCDF is 2503, while 2,3,4,7,8-PeCDF elutes at RI 2586 under identical chromatographic conditions [1][2]. This difference of 83 retention index units provides clear chromatographic resolution, enabling unambiguous isomer-specific identification. Both data points originate from the same study by Chittim, Madge, and Safe (1986), which synthesized and characterized 21 of the 28 possible PeCDF isomers [3].

Gas chromatography Retention index Isomer-specific analysis

Confirmatory Retention Index Under Alternative GC Conditions

Under an alternative GC temperature program (DB-5, 30 m, He, 175°C initial with 1 min hold, 6 K/min ramp to 180°C) described by Hale et al. (1985), 1,3,4,7,9-PeCDF exhibits a retention index of 2473, compared with 2551 for 2,3,4,7,8-PeCDF [1][2]. The 78-unit difference, independently obtained from a separate laboratory and temperature program, cross-validates the chromatographic distinctiveness of these two isomers. Hale's mathematical model for predicting PCDF retention indices further confirms that chlorine position, not merely chlorination degree, determines elution order [3].

Gas chromatography Retention index Method validation

Henry's Law Constant and Air-Water Partitioning Differences

The Henry's law solubility constant (Hscp) determined by Govers and Krop (1998) via QSPR is 9.5×10⁻¹ mol/(m³Pa) for 1,3,4,7,9-PeCDF, compared with 3.9×10⁻¹ mol/(m³Pa) (QSPR) and 1.7 mol/(m³Pa) (experimental V) for 2,3,4,7,8-PeCDF from the same publication [1][2]. The QSPR-derived values indicate a 2.4-fold greater air-water partitioning tendency for the target isomer relative to its comparator under identical computational methodology. Data are compiled in the authoritative Henry's Law Constants database (Sander, 2023) [3].

Environmental fate Henry's Law constant Long-range atmospheric transport

Environmental Monitoring Profile vs. Priority 2,3,7,8-Congeners

In USGS sediment core analysis from Lake Mead (May 1998), total PeCDF concentrations ranged from <5.2 to 220 pg/g across three sites and multiple depth intervals. While 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF were individually quantified—2,3,4,7,8-PeCDF ranging from <1.2 to 27 pg/g—the isomer 1,3,4,7,9-PeCDF was not reported as an individually resolved congener [1]. This reflects standard regulatory practice, which targets only 2,3,7,8-substituted congeners for individual quantification. The absence of 1,3,4,7,9-PeCDF from priority analyte lists underscores its distinctiveness as a non-2,3,7,8 isomer of forensic rather than toxicological significance.

Environmental monitoring Sediment core analysis Congener-specific quantification

Analytical, Environmental, and Toxicological Applications


GC-MS Method Development and Retention Time Calibration

Environmental testing laboratories developing congener-specific GC-MS methods require 1,3,4,7,9-PeCDF as a certified reference standard to confirm the chromatographic retention time and mass spectral pattern of this non-2,3,7,8 isomer. The compound's distinct retention index of 2503 on DB-5 (Chittim 1986 method) provides unambiguous separation from the toxicologically significant 2,3,4,7,8-PeCDF (RI 2586), a ΔRI of 83 units that prevents false-positive identification in regulatory monitoring samples [1]. Cambridge Isotope Laboratories supplies this compound as a ~25 ng/mL solution in nonane, suitable for direct use as a calibration standard in EPA Method 1613 and comparable workflows .

Environmental Forensics and Source Apportionment

The 1,3,4,7,9-chlorine substitution pattern is characteristic of specific formation pathways, such as those occurring during pentachlorophenol production or certain combustion processes. Unlike the ubiquitous 2,3,7,8-substituted isomers that dominate TEQ profiles, this congener's presence or absence serves as a distinctive marker for source identification. Its lower Henry's Law constant of 9.5×10⁻¹ mol/(m³Pa) relative to 2,3,4,7,8-PeCDF (1.7 mol/(m³Pa) experimental) also influences environmental partitioning, making it a useful tracer for distinguishing local deposition from long-range atmospheric transport in sediment core studies such as the USGS Lake Mead investigation [2][3].

Negative Control for AhR-Mediated Toxicity Studies

Because 1,3,4,7,9-PeCDF lacks the 2,3,7,8-chlorine substitution required for high-affinity AhR binding and subsequent CYP1A1 induction, it serves as an essential negative control in structure-activity relationship (SAR) studies of dioxin-like compounds. Its WHO-TEF of effectively zero, contrasted with 2,3,4,7,8-PeCDF (TEF = 0.3, 30% of TCDD potency), allows researchers to experimentally isolate AhR-dependent toxic effects from AhR-independent mechanisms in cell-based reporter gene assays and rodent models [4].

Regulatory TEQ Compliance and Analytical Quality Assurance

Under EU Regulation 2019/1021 and US EPA 40 CFR Part 63 Appendix Table 5, dioxin-like toxicity is calculated as the sum of 2,3,7,8-TCDD TEQs using congener-specific TEFs. 1,3,4,7,9-PeCDF, having no assigned TEF, does not contribute to the TEQ and must be analytically distinguished from TEF-bearing isomers. Accurate identification using the validated retention indices (RI 2503 on DB-5 under Chittim conditions; RI 2473 under Hale conditions) ensures that total PCDF mass is properly partitioned in the analytical report, preventing overestimation of toxic equivalents if the peak were misidentified as 1,2,3,7,8-PeCDF (TEF = 0.03) or 2,3,4,7,8-PeCDF (TEF = 0.3) [1][5].

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